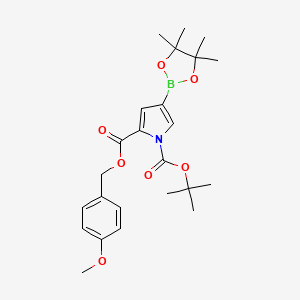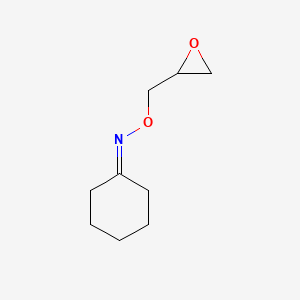
Cyclohexanone O-oxiranylmethyl-oxime
Vue d'ensemble
Description
Molecular Structure Analysis
NOC is an organic molecule with a three-membered ring containing an oxygen atom. This structure is characteristic of oxiranes or epoxides.Chemical Reactions Analysis
In the context of leather manufacturing, a related compound (GSE) was used to treat leather, demonstrating organoleptic and physical properties comparable to those achieved with glutaraldehyde tanning systems . The leather treated with GSE exhibited a homogeneous distribution pattern, confirming the stability of the collagen .Physical and Chemical Properties Analysis
The molecular weight of NOC is 169.22 g/mol. In a related study, the hydrothermal stability temperature of leather crosslinked with an epoxide was found to be 83 ± 2 °C .Applications De Recherche Scientifique
1. Genetic and Chromosomal Effects
Oxiranes, including N-(oxiran-2-ylmethoxy)cyclohexanimine, have been studied for their potential genetic effects. Research conducted by Schweikl, Schmalz, and Weinmann (2004) in the "Journal of Dental Research" found that certain oxiranes can induce the formation of micronuclei (chromosomal aberrations) and gene mutations in mammalian cells. The study highlights the reactivity of these molecules and their potential genetic impacts at low concentrations (Schweikl et al., 2004).
2. Synthesis and Chemical Transformations
Shapenova, Belyatskii, and Panicheva (2010) in the "Russian Journal of Organic Chemistry" explored the synthesis of aryloxyacetaldehydes using oxidation of 2-(aryloxymethyl)oxiranes. This research demonstrates the utility of oxiranes in complex chemical synthesis, contributing to the field of organic chemistry (Shapenova et al., 2010).
3. Corrosion Inhibition
A study by Dagdag et al. (2019) in "Scientific Reports" investigated the use of epoxy pre-polymers, including derivatives of oxiranes, as corrosion inhibitors for carbon steel in acidic mediums. This research indicates the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Dagdag et al., 2019).
4. Atmospheric Chemistry Relevance
The reaction of NO3 radicals with selected oxiranes, including variants similar to N-(oxiran-2-ylmethoxy)cyclohexanimine, was studied by Kind, Berndt, Böge, and Rolle (1996) in "Chemical Physics Letters". This research is significant for understanding atmospheric chemistry and the environmental impact of oxiranes (Kind et al., 1996).
5. Luminescence Properties
Pisarski et al. (2008) in the "Journal of Molecular Structure" discussed the structure and luminescence properties of carbazolyl containing polyethers derived from oxirane monomers. This study opens avenues in material science, particularly in the development of photoluminescent materials (Pisarski et al., 2008).
Mécanisme D'action
Target of Action
Cyclohexanone O-oxiranylmethyl-oxime, also known as N-[(oxiran-2-yl)methoxy]cyclohexanimine or N-(oxiran-2-ylmethoxy)cyclohexanimine, primarily targets the oxidation of cyclohexylamine . The compound interacts with molecular oxygen over heterogeneous catalysts, such as alumina and alumina supported silicotungstic acid .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. Cyclohexanone, formed from cyclohexylamine, reacts with cyclohexylamine to form N-cyclohexylidenecyclohexylamine, their Schiff base . This reaction is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the oxidation of cyclohexylamine . The compound’s action results in the formation of cyclohexanone and cyclohexanone oxime . The Beckmann rearrangement is another key step in the process, where the oxime is rearranged to the amide .
Result of Action
The result of the compound’s action is the formation of cyclohexanone oxime , a commercially important intermediate . This compound is a key precursor in the production of ε-caprolactam, the monomer of Nylon-6 .
Analyse Biochimique
Biochemical Properties
Cyclohexanone O-oxiranylmethyl-oxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The oxime group in the compound can form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. Additionally, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with amino acid residues in proteins. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to interact with cytochrome P450 enzymes, leading to the modulation of their catalytic activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways. For instance, studies have shown that the compound can inhibit the activity of glycolytic enzymes, leading to a decrease in glycolytic flux and a subsequent reduction in cellular ATP levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The oxime group can form hydrogen bonds and coordinate with metal ions, while the epoxide ring can react with nucleophilic groups in proteins and nucleic acids. These interactions can lead to the formation of covalent adducts, resulting in the inhibition or activation of enzyme activity. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These degradation products can have different biochemical properties and may exert distinct effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and can vary between different animal species. Studies have identified threshold doses for various toxic effects, providing valuable information for the safe use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can modulate its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
N-(oxiran-2-ylmethoxy)cyclohexanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-4-8(5-3-1)10-12-7-9-6-11-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKYQORRCOEUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2CO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)

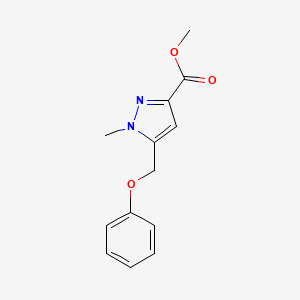
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

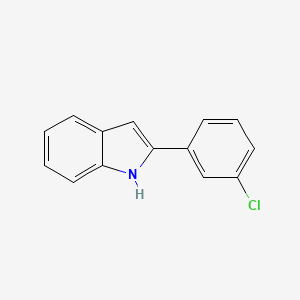
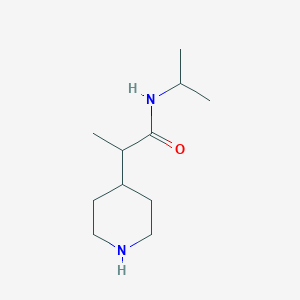
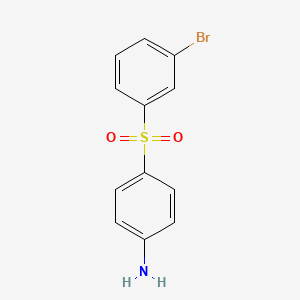
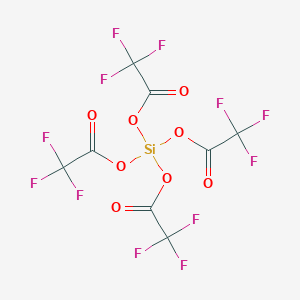
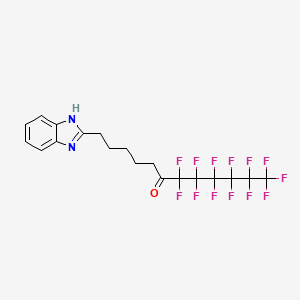
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)
